molecular formula C10H11FOS B15255122 3-[(3-Fluorophenyl)sulfanyl]butan-2-one

3-[(3-Fluorophenyl)sulfanyl]butan-2-one

Cat. No.: B15255122
M. Wt: 198.26 g/mol
InChI Key: ITKKROOQBPTGKQ-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)sulfanyl]butan-2-one (CAS: 1153467-98-1) is a sulfur-containing ketone derivative with a fluorinated aromatic substituent. Its molecular structure consists of a butan-2-one backbone substituted at the 3-position with a sulfanyl group (-S-) linked to a 3-fluorophenyl ring.

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

3-(3-fluorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11FOS/c1-7(12)8(2)13-10-5-3-4-9(11)6-10/h3-6,8H,1-2H3

InChI Key

ITKKROOQBPTGKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=CC=CC(=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)sulfanyl]butan-2-one typically involves the reaction of 3-fluorothiophenol with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

3-[(3-Fluorophenyl)sulfanyl]butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfanyl Ketone Derivatives

Compound Name Substituent(s) Molecular Formula Key Structural Features Evidence ID
This compound 3-Fluorophenyl, sulfanyl C₁₀H₁₁FOS Meta-fluorine; sulfanyl linkage
3-[(2-Fluorophenyl)sulfanyl]butan-2-one 2-Fluorophenyl, sulfanyl C₁₀H₁₁FOS Ortho-fluorine; positional isomer
3-({4-Chloro-2-nitrophenyl}sulfanyl)-2-butanone 4-Chloro-2-nitrophenyl, sulfanyl C₁₀H₁₀ClNO₃S Strong electron-withdrawing (NO₂, Cl)
3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one 2-Methylfuran, sulfanyl C₁₁H₁₆O₂S Heteroaromatic (furan) substituent
3-(3-Fluorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran 3-Fluorophenyl, sulfinyl C₁₇H₁₅FO₂S Sulfinyl group (oxidized sulfur); benzofuran

Key Observations:

In contrast, the ortho-fluorine in 3-[(2-Fluorophenyl)sulfanyl]butan-2-one introduces steric hindrance near the sulfanyl group, which may reduce rotational freedom and alter molecular packing . The 4-chloro-2-nitrophenyl group in 3-({4-Chloro-2-nitrophenyl}sulfanyl)-2-butanone combines strong electron-withdrawing effects (Cl, NO₂), increasing polarity and reactivity toward nucleophilic attack compared to fluorine-substituted analogs .

Sulfur Oxidation State :

  • The sulfinyl (S=O) group in 3-(3-Fluorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran increases polarity and hydrogen-bonding capacity compared to the sulfanyl (S-) group in the target compound. This oxidation state change could influence solubility and biological activity .

Aromatic System Variations :

  • Replacement of the phenyl ring with a furan (as in 3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one) introduces an oxygen heteroatom, enhancing solubility in polar solvents and altering π-π stacking interactions .

Physicochemical Properties

Table 2: Hypothesized Physicochemical Properties

Compound logP (Predicted) Solubility (Polarity Trend) Reactivity
This compound ~2.5 Moderate (lipophilic) Electrophilic at ketone; stable aryl-S
3-[(2-Fluorophenyl)sulfanyl]butan-2-one ~2.5 Similar to meta-F isomer Increased steric hindrance
3-({4-Chloro-2-nitrophenyl}sulfanyl)-2-butanone ~1.8 High (polar substituents) High reactivity toward nucleophiles
3-(3-Fluorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran ~1.2 High (due to S=O) Susceptible to redox reactions

Notes:

  • logP: Fluorine’s electronegativity slightly reduces lipophilicity compared to non-halogenated analogs, but nitro and chloro groups further decrease logP .
  • Solubility : Sulfinyl and nitro groups enhance water solubility via dipole interactions .

Biological Activity

3-[(3-Fluorophenyl)sulfanyl]butan-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, including its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a sulfenyl group attached to a butanone backbone with a fluorinated phenyl substituent. This structural configuration is significant as it may influence the compound's interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including nucleophilic substitution and condensation reactions. The introduction of the fluorinated phenyl group enhances the compound's lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer activities. For instance, sulfanyl derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDTBD
Similar sulfanyl derivativeA549 (lung cancer)50Apoptosis induction

Antimicrobial Activity

Compounds containing sulfanyl groups have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes.

Case Studies

  • Anticancer Activity in MCF-7 Cells : A study evaluated the efficacy of this compound in MCF-7 breast cancer cells. Preliminary results showed that it inhibited cell growth with an IC50 value comparable to established chemotherapeutics.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of related sulfanyl compounds against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, indicating potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The presence of the fluorinated phenyl group appears to enhance the biological activity of this compound. Fluorine's electronegativity may contribute to increased binding affinity for biological targets, such as enzymes or receptors involved in disease pathways.

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